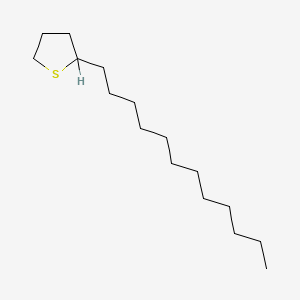
Aluminum phthalocyanine
Descripción general
Descripción
Aluminum Phthalocyanine (AlPc) is a type of Phthalocyanine, a large, aromatic, macrocyclic, organic compound . It is composed of four isoindole units linked by a ring of nitrogen atoms . AlPc is used in a variety of applications, including the preparation of photosensitive materials and the manufacturing of optoelectronic devices such as batteries, displays, and optical sensors .
Synthesis Analysis
AlPc can be synthesized through various methods. One method involves an on-surface metalation reaction of phthalocyanine with aluminum atoms on Au (111) in ultrahigh vacuum . Another method involves the cyclotetramerization of the 4-[2,6-di-(tert-butyl)-4-methylphenoxy]phthalonitrile .Molecular Structure Analysis
AlPc is a highly conjugated cyclic structure with a central chelated metal ion . The structure-property relationship of AlPc thin-films is examined by film microstructure, morphology, and physical properties .Chemical Reactions Analysis
The chemical reactions of AlPc involve the generation of reactive oxygen species (ROS) leading to cell membrane damage and cell death . The reaction is activated through photon absorption from a specific light wave .Physical And Chemical Properties Analysis
AlPc has remarkable chemical, mechanical, and thermal stability . It has unique fluorescence properties, allowing for sensitive and real-time imaging at the cellular and molecular levels .Aplicaciones Científicas De Investigación
Catalytic Application : Aluminum phthalocyanine, in the presence of Ph3PO, acts as an effective catalyst for cyanosilylation of aldehydes, leading to high yields at room temperature (Rajagopal, Kim, & George, 2007).
Photodynamic Therapy and Bioanalytical Applications : Aluminum phthalocyanine chloride (AlClPc) has been used in treating oral cancer, carious tissue, lung cancer cells, and other conditions. It is often encapsulated in nanoformulations due to its high hydrophobicity. The development of a UHPLC-MS method for its quantification in nanoemulsions and biological matrices is significant for understanding its pharmacokinetics and biodistribution (Py-Daniel et al., 2018).
Magnetic Properties : Magnetic aluminum phthalocyanine molecules, prepared by on-surface metalation reaction with aluminum atoms on Au(111) in ultrahigh vacuum, show that an unpaired spin is located on the conjugated isoindole lobes of the molecule rather than at the aluminum position (Hong et al., 2016).
Photohemolysis Research : Aluminum phthalocyanine tetrasulfonate (AlPCS) can cause membrane damage upon light exposure, as demonstrated through photohemolysis of human erythrocytes. This suggests its potential role in causing cell killing through photosensitization (Ben-hur & Rosenthal, 1986).
Photodynamic Inactivation of Microorganisms : Aluminum Chloride Phthalocyanine (AlPcCl) as a photosensitizer has shown effectiveness in the photodynamic inactivation of microorganisms like Staphylococcus aureus and Candida albicans, dependent on the concentration and illumination time (Vilsinski et al., 2015).
Recovery and Reuse from Dye Residue : Methods for the recovery and reuse of aluminum from Phthalocyanine green dye residue have been outlined, demonstrating its potential in recycling applications (Cao Xue-zeng, 2003).
Two-Photon Photodynamic Cancer Therapy : Sulfonated aluminum phthalocyanine (AlPcS) has been investigated for its effectiveness in two-photon photodynamic therapy of cancers, showing a strong dependency on the excitation wavelength (Wang et al., 2014).
Mechanistic Study in Photodynamic Therapy : Research on aluminum phthalocyanine's photochemical pathways in both cell-free and cell-based systems reveals its potential in chromophore-assisted laser inactivation techniques (Akpe et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
aluminum;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Al/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVXQFBFIFIDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16AlN8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum phthalocyanine | |
CAS RN |
47822-79-7 | |
| Record name | Aluminum(III) phthalocyanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47822-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum phthalocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047822797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum(1+), [29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]-, (SP-4-1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




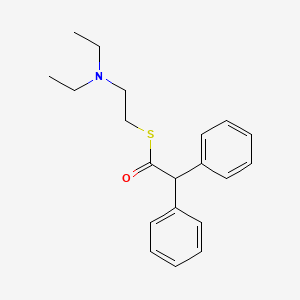
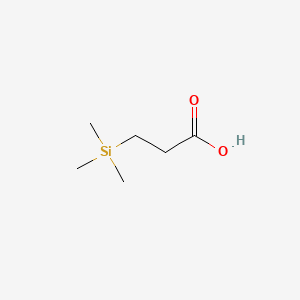

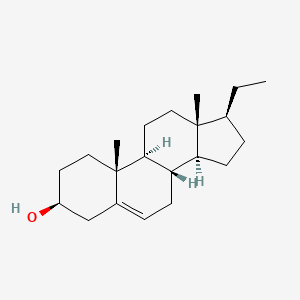
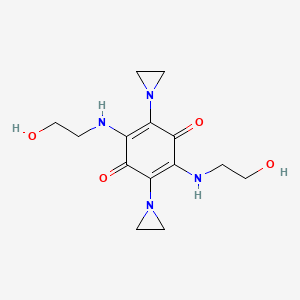
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate](/img/no-structure.png)
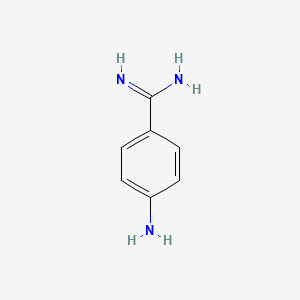
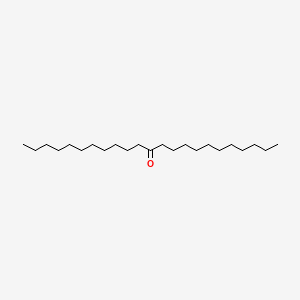

![4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one](/img/structure/B1203298.png)
